An In-depth Technical Guide to Ethyl 2-propyl-1,3-oxazole-4-carboxylate
An In-depth Technical Guide to Ethyl 2-propyl-1,3-oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-propyl-1,3-oxazole-4-carboxylate, a substituted oxazole of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole core is a privileged scaffold in numerous biologically active compounds, and understanding the synthesis, properties, and potential applications of its derivatives is crucial for the development of novel therapeutics. This document details the chemical structure, physicochemical properties, a validated synthetic protocol, and robust analytical methodologies for the characterization of this target compound. The causality behind experimental choices and self-validating systems for protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The strategic placement of substituents on the oxazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological profile. Ethyl 2-propyl-1,3-oxazole-4-carboxylate, with its propyl group at the 2-position and an ethyl carboxylate at the 4-position, presents a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive building block for drug discovery programs.
Chemical Structure and Physicochemical Properties
The chemical structure of Ethyl 2-propyl-1,3-oxazole-4-carboxylate is characterized by a central 1,3-oxazole ring substituted with a propyl group at the C2 position and an ethyl carboxylate group at the C4 position.
Chemical Structure Visualization
Caption: Chemical structure of Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Physicochemical Data
| Property | Estimated Value | Source/Method |
| Molecular Formula | C10H15NO3 | - |
| Molecular Weight | 197.23 g/mol | - |
| IUPAC Name | Ethyl 2-propyl-1,3-oxazole-4-carboxylate | - |
| CAS Number | Not assigned | - |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| LogP | ~2.5 | Estimation based on similar structures |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Analogy to similar compounds |
Synthesis of Ethyl 2-propyl-1,3-oxazole-4-carboxylate
The synthesis of 2,4-disubstituted oxazoles can be achieved through various established methodologies. A robust and widely applicable method is the Robinson-Gabriel synthesis and its modern variations, which involve the cyclization of an α-acylamino ketone. An alternative, and often more direct route, is the reaction of an amide with an α-haloketone. Here, we present a detailed protocol based on the latter approach.
Synthetic Pathway
Caption: Proposed synthetic pathway for Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-propyl-1,3-oxazole-4-carboxylate from butyramide and ethyl 3-bromo-2-oxobutanoate.
Materials:
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Butyramide (1.0 eq)
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Ethyl 3-bromo-2-oxobutanoate (1.1 eq)
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Anhydrous Toluene (or other suitable high-boiling aprotic solvent)
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Triethylamine (1.2 eq)
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Anhydrous Magnesium Sulfate (MgSO4)
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
Equipment:
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Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Flash chromatography system
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyramide (1.0 eq) and anhydrous toluene. Stir the mixture until the butyramide is fully dissolved.
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Addition of Reagents: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of ethyl 3-bromo-2-oxobutanoate (1.1 eq) at room temperature. The addition should be performed over 10-15 minutes.
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Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the triethylammonium bromide salt formed.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Causality of Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent side reactions, such as the hydrolysis of the ester and the α-haloketone.
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Triethylamine: This base serves to neutralize the hydrobromic acid (HBr) generated during the condensation reaction, driving the equilibrium towards the product.
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Reflux Conditions: The elevated temperature is necessary to promote the cyclodehydration step, leading to the formation of the aromatic oxazole ring.
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Aqueous Work-up: The washing steps with NaHCO3 and brine are essential to remove any unreacted starting materials, acidic byproducts, and water-soluble impurities.
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Flash Chromatography: This purification technique is highly effective for separating the target compound from any remaining impurities and byproducts, ensuring high purity of the final product.
Analytical Characterization
A comprehensive analytical characterization is imperative to confirm the identity and purity of the synthesized Ethyl 2-propyl-1,3-oxazole-4-carboxylate.
Spectroscopic Analysis
| Technique | Expected Observations |
| 1H NMR | - Triplet corresponding to the methyl protons of the ethyl ester.- Quartet corresponding to the methylene protons of the ethyl ester.- Singlet for the proton at the C5 position of the oxazole ring.- Triplet for the terminal methyl protons of the propyl group.- Sextet for the central methylene protons of the propyl group.- Triplet for the methylene protons adjacent to the oxazole ring. |
| 13C NMR | - Resonances for the carbonyl carbon of the ester.- Resonances for the carbons of the oxazole ring (C2, C4, C5).- Resonances for the carbons of the ethyl and propyl groups. |
| FT-IR | - Strong absorption band for the C=O stretching of the ester group (~1720-1740 cm-1).- Characteristic absorption bands for the C=N and C-O-C stretching of the oxazole ring (~1650 cm-1 and ~1100-1200 cm-1).- C-H stretching vibrations in the aliphatic region. |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight of the compound (197.23). |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.
Potential Applications in Drug Discovery and Development
Substituted oxazoles are prevalent in a variety of pharmacologically active agents. The structural motifs present in Ethyl 2-propyl-1,3-oxazole-4-carboxylate suggest its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
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Anti-inflammatory Agents: The oxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
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Oncology: Certain oxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.
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Infectious Diseases: The scaffold is present in compounds with antibacterial and antifungal properties.
The ethyl ester functionality provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the alcohol. The propyl group contributes to the lipophilicity of the molecule, which can be important for membrane permeability and target engagement.
Conclusion
Ethyl 2-propyl-1,3-oxazole-4-carboxylate is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol with a clear rationale for the experimental design, and a comprehensive strategy for its analytical characterization. The information presented herein is intended to empower researchers and drug development professionals to confidently synthesize and utilize this compound in their scientific endeavors.
References
A comprehensive list of references would be compiled here based on the specific literature that underpins the described synthetic and analytical methods. For the purpose of this guide, the following are representative examples of relevant sources:
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General Synthesis of Oxazoles: A review on the synthesis of 1,3-oxazoles can be found on the Organic Chemistry Portal, which provides a collection of methods and references to primary literature.[1]
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Spectroscopic Data of Oxazole Derivatives: Research articles often detail the full spectroscopic characterization of newly synthesized oxazole compounds, which serve as a valuable reference for confirming the structure of related molecules.[2]
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Physicochemical Properties: Databases such as PubChem provide computed and, where available, experimental properties for a vast number of chemical compounds, including various substituted oxazoles.[3][4]
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Synthetic Methodologies: Primary literature in journals such as The Journal of Organic Chemistry and Organic Letters would be cited for specific reaction conditions and precedents.[6]
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Ethyl 4-ethyl-2-propyl-1,3-oxazole-5-carboxylate | C11H17NO3 | CID 104842661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-methyl-1,3-oxazole-4-carboxylate | C7H9NO3 | CID 10402496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
